2-(3-Methylpiperidin-1-yl)nicotinaldehyde
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Overview
Description
2-(3-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid moiety, and a 3-methylpiperidine group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 3-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinalcohol derivatives.
Substitution: Various substituted nicotinaldehyde derivatives.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound, which lacks the piperidine group.
3-Methylpiperidine: The piperidine derivative without the nicotinaldehyde moiety.
Pyridinecarboxaldehydes: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
2-(3-Methylpiperidin-1-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 3-methylpiperidine moieties, which confer distinct chemical and biological properties
Biological Activity
2-(3-Methylpiperidin-1-yl)nicotinaldehyde is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- IUPAC Name : this compound
This compound features a nicotinaldehyde moiety linked to a piperidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
- Neuroprotective Effects : There is evidence to suggest that the compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes.
- Anti-inflammatory Activity : The compound has been reported to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : It appears to influence signaling pathways related to cell survival and apoptosis, particularly through interactions with proteins involved in the Hippo pathway.
Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types. The compound induced apoptosis as confirmed by flow cytometry analysis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 8 | Cell cycle arrest |
HCT116 (Colon) | 12 | Inhibition of proliferation |
Neuroprotective Effects
In another study, the neuroprotective potential of the compound was assessed using a model of oxidative stress in neuronal cells. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(8-10)12-11(9-15)5-2-6-13-12/h2,5-6,9-10H,3-4,7-8H2,1H3 |
InChI Key |
WARXYNGYHXIZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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